Halistanol sulfate

Description

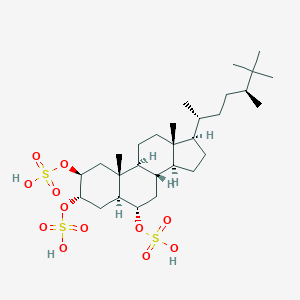

Structure

2D Structure

3D Structure

Properties

CAS No. |

103065-20-9 |

|---|---|

Molecular Formula |

C29H52O12S3 |

Molecular Weight |

688.9 g/mol |

IUPAC Name |

[(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R,5S)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C29H52O12S3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(39-42(30,31)32)23-15-25(40-43(33,34)35)26(41-44(36,37)38)16-29(23,7)22(19)12-13-28(20,21)6/h17-26H,8-16H2,1-7H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)/t17-,18+,19+,20-,21+,22+,23-,24+,25+,26+,28-,29-/m1/s1 |

InChI Key |

UYXOPBYFUWYADH-APJFPIMXSA-N |

SMILES |

CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |

Canonical SMILES |

CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |

Synonyms |

halistanol sulfate halistanol trisulfate |

Origin of Product |

United States |

Isolation and Natural Occurrence of Halistanol Sulfate and Its Analogs

Marine Invertebrate Sources: Sponges

Marine sponges (Porifera), particularly those belonging to the class Demospongiae, are recognized as prolific sources of diverse secondary metabolites, including halistanol (B14433394) sulfates sphinxsai.comajptr.com. The presence of these compounds in sponges is believed to contribute to their ecological success, potentially acting as defenses against predation and pathogenic organisms ajptr.comsemanticscholar.org.

Halichondria Species as Producers of Halistanol Sulfates

The genus Halichondria is a significant source of halistanol sulfate (B86663) and its analogs. Halistanol sulfate was initially isolated from Halichondria cf. moorei researchgate.netbioscientifica.com. Other Halichondria species, such as Halichondria sp. collected from Hachijo-jima Island, have yielded new analogs like halistanol sulfates I and J researchgate.netnih.govst-andrews.ac.uk. Halichondria rugosa has also been reported to contain halistanol trisulfate goettingen-research-online.de. Additionally, Halichondria vansoesti from Vietnamese waters has yielded new analogs of both topsentiasterol sulfates and halistanol sulfates mdpi.com.

Petromica Species as Producers of Halistanol Sulfates

Sponges of the genus Petromica are also known producers of halistanol sulfates. Petromica citrina, found on the Brazilian coast, has been a source of this compound and this compound C researchgate.netresearchgate.netnih.gov. Studies on Petromica citrina have evaluated the anti-herpes activity of fractions containing these compounds researchgate.netnih.gov. Petromica ciocalyptoides has also been reported to yield this compound A mdpi.comscielo.brscielo.br.

Topsentia Species as Producers of Halistanol Sulfates

Species within the genus Topsentia have also been identified as sources of this compound and its derivatives. Halistanol trisulfate has been isolated from Topsentia species nih.gov. Topsentia ophiraphidites has been reported to contain this compound A mdpi.comscielo.br. Another study on a Topsentia sp. from the South China Sea reported the isolation of steroids, including a known this compound researchgate.net.

Associated Microbial Producers and Biosynthesis

While sponges are the direct sources from which halistanol sulfates are isolated, the actual producers of these complex molecules are often their associated symbiotic microorganisms, such as bacteria and fungi sphinxsai.comsemanticscholar.orgresearchgate.net.

Fungal Endophytes in Marine-Derived Organisms

Fungal endophytes associated with marine organisms, including sponges, are increasingly recognized for their capacity to produce bioactive compounds researchgate.net. While the direct role of fungal endophytes in the biosynthesis of this compound is an area of ongoing research, marine-derived fungi have been shown to be influenced by metabolites from marine sponges, which can affect the biosynthesis of their enzymes nih.gov. Some studies suggest that compounds found in marine organisms, including certain steroids, might be produced by fungi or fungal endophytes dntb.gov.ua.

Regulation of Biosynthesis by Symbiotic Microorganisms

The biosynthesis of many sponge-derived natural products, including enzyme inhibitors, is believed to originate from their associated microorganisms semanticscholar.org. The symbiotic relationship between sponges and their microbial communities, particularly bacteria, plays a crucial role in the production of these secondary metabolites sphinxsai.comsemanticscholar.orgresearchgate.net. While specific details on the regulation of this compound biosynthesis by symbiotic microorganisms are still being elucidated, the presence of these compounds in diverse sponge species suggests a potential microbial origin or a complex interplay between the host sponge and its symbionts in the biosynthetic pathways semanticscholar.orgresearchgate.net.

Chromatographic and Spectroscopic Isolation Methodologies

The isolation of this compound and its analogs typically involves a combination of chromatographic and spectroscopic techniques. Initial steps often involve the extraction of compounds from the marine sponge material. For instance, the n-butanol fraction obtained from the crude extract of Petromica citrina has been used for further isolation of halistanol sulfates. mdpi.comresearchgate.net

Chromatographic methods play a crucial role in separating halistanol sulfates from complex mixtures. Sephadex LH-20 chromatography has been employed, yielding fractions that are subsequently pooled based on thin-layer chromatography (TLC) similarity. mdpi.comresearchgate.net Further purification of fractions containing halistanol sulfates is commonly achieved using C18 column chromatography. mdpi.comresearchgate.net Open column chromatography using silica (B1680970) gel with gradient elution (e.g., n-hexane/ethyl acetate) has also been reported for the separation of antibacterial substances, including this compound C. innovareacademics.in

Spectroscopic methodologies are essential for the identification and structural elucidation of isolated halistanol sulfates and their analogs. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, HSQC, HMBC, and COSY, is extensively used to determine the planar structure and connectivity of atoms. mdpi.comresearchgate.netresearchgate.netoup.com For example, 1H NMR spectra show characteristic signals, such as methyl singlets and carbinol signals, indicative of the steroidal nucleus and sulfate substitutions. researchgate.netresearchgate.net HMBC correlations help confirm the attachment of groups, such as the t-butyl group on the side chain of this compound. mdpi.comresearchgate.net

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (FABMS), is vital for determining the molecular weight and confirming the presence and number of sulfate groups. mdpi.comresearchgate.netresearchgate.netoup.com ESI-MS spectra of this compound show characteristic fragment ions corresponding to the loss of sulfate groups. mdpi.comresearchgate.netresearchgate.net Infrared (IR) spectroscopy can also provide supporting evidence for the presence of sulfate groups, typically showing a characteristic band around 1230 cm⁻¹. researchgate.netresearchgate.net

The complete structural determination of this compound and its analogs is achieved by analyzing the comprehensive spectroscopic data and comparing them with previously reported data for known compounds. mdpi.comresearchgate.net

Table 1: Spectroscopic Data Examples for this compound

| Spectroscopic Method | Key Observations | References |

| 1H NMR | Methyl singlets (δ 0.70, δ 1.07) | researchgate.net |

| Carbinol signals (δ 4.83, δ 4.76, δ 4.20) | researchgate.net | |

| t-butyl group singlet (δ 0.86, 9H) | mdpi.comresearchgate.net | |

| 13C NMR | Signals corresponding to steroidal carbons and side chain | mdpi.comresearchgate.netoup.com |

| HSQC | Correlates proton and carbon signals | mdpi.comresearchgate.net |

| HMBC | Reveals long-range correlations, confirming connectivity | mdpi.comresearchgate.netresearchgate.net |

| COSY | Shows correlations between coupled protons | mdpi.comresearchgate.net |

| ESI-MS | Molecular ion peaks and fragments indicating sulfate losses | mdpi.comresearchgate.netresearchgate.net |

| FABMS | Molecular ion [M-Na]⁻ (e.g., m/z 731.2195) | oup.com |

| IR | Band around 1230 cm⁻¹ (sulfate groups) | researchgate.netresearchgate.net |

Table 2: Marine Sponge Sources of this compound and Analogs

| Compound Name | Source Organism(s) | References |

| This compound | Halichondria cf. moorei, Epipolasis sp., Petromica ciocalyptoides, Haliclona sp., Petromica citrina, Cymbastela coralliophila, Halichondriidae, Topsentia sp. | mdpi.comresearchgate.netnih.govnih.govacs.org |

| This compound C | Petromica citrina, Pseudoaxinissa digitata, Haliclona sp., Epipolasis sp., Petromica ciocalyptoides | mdpi.comresearchgate.netnih.govnih.govinnovareacademics.in |

| Halistanol sulfates F, G, H | Pseudoaxinissa digitata | nih.gov |

| Halistanol sulfates I, J | Halichondria sp. | rcsb.orgnih.govst-andrews.ac.uk |

| This compound A | Petromica ciocalyptoides | scielo.br |

Chemical Structural Elucidation of Halistanol Sulfate and Its Congeners

Core Steroidal Skeleton and Sulfation Patterns of Halistanol (B14433394) Sulfate (B86663)

The fundamental structure of halistanol sulfate is based on a steroidal skeleton. The defining feature of the halistanol series is the presence of sulfate ester functionalities at the 2β, 3α, and 6α positions of the steroid nucleus nih.govmdpi.com. This compound itself is a trisulfated steroid. The presence of these sulfate groups is often indicated by characteristic absorption bands in the infrared (IR) spectrum, typically around 1226-1230 cm⁻¹ researchgate.netresearchgate.net.

This compound is described as a trisodium (B8492382) salt of halistanol sulfonic acid nih.gov. The core steroidal skeleton can be related to cholestane (B1235564) or ergostane (B1235598) derivatives, depending on the specific congener and its side chain structure mdpi.comontosight.ai. For instance, this compound G is described as a 5α-ergostane substituted by sulfate groups at positions 2, 3, and 6 with the (2β,3α,6α) stereoisomer configuration ebi.ac.uk. Halistanol trisulfate is also described as belonging to the ergostane steroid family, specifically ergostane-2,3,6-triol, 25-methyl-, tris(hydrogen sulfate), with a stereochemical configuration of (2beta,3alpha,5alpha,6alpha,24zeta)- ontosight.ai.

Structural Variations and Side Chain Diversity in Halistanol Sulfates A-J

Beyond the core sulfated steroidal nucleus, the this compound series encompasses a range of congeners, designated as Halistanol Sulfates A through J, which primarily differ in the structure of their side chains nih.govmdpi.com. These variations contribute to the structural diversity observed within this class of compounds.

For example, Halistanol Sulfates A through E were isolated from the marine sponge Epipolasis sp., alongside this compound nih.gov. Halistanol Sulfates F through H were isolated from Pseudoaxinissa digitata nih.gov. Halistanol Sulfates I and J are newer analogs isolated from a marine sponge of the genus Halichondria nih.govresearchgate.net.

The side chains of these congeners exhibit structural variations. For instance, analysis of NMR data for this compound revealed a side chain containing two secondary methyls and a tert-butyl group mdpi.comresearchgate.net. This compound C, in comparison, was shown to have a shorter side chain based on NMR and ESI mass spectrometry data mdpi.comresearchgate.net. The specific nature and position of methyl branches, unsaturations, or other functional groups within the side chain differentiate the various this compound congeners.

Stereochemical Analysis of this compound Derivatives

Determining the stereochemistry of this compound derivatives is crucial for a complete structural understanding. The defined sulfation pattern at the 2β, 3α, and 6α positions indicates specific orientations of these sulfate groups relative to the steroidal ring system nih.govontosight.aiebi.ac.uk.

Methods such as the modified Mosher method have been applied to determine the absolute stereochemistry of the 2,3-diol system generated by acid hydrolysis of this compound nih.govresearchgate.net. This approach involves derivatization of the diol with Mosher's acid chloride and analysis of the NMR chemical shifts of the resulting diastereomeric esters to assign the absolute configuration of the hydroxyl-bearing carbons. Analysis of proton-proton coupling constants and NOESY data from NMR experiments also provides information about the relative configurations of stereogenic centers within the ring system and the side chain mdpi.com.

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in the structural elucidation of complex natural products like halistanol sulfates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, and HMBC), is extensively used to determine the connectivity and arrangement of atoms in halistanol sulfates mdpi.comresearchgate.netmdpi.com.

¹H NMR spectra provide information about the types of protons present, their chemical environments, and their coupling interactions, which helps in piecing together fragments of the molecule mdpi.comresearchgate.netresearchgate.netmdpi.com. Characteristic signals for methyl groups, oxymethine protons (protons on carbons bearing sulfate groups), and methylene (B1212753) protons are observed and analyzed mdpi.comresearchgate.netmdpi.com.

¹³C NMR spectra provide information about the carbon skeleton researchgate.netmdpi.com. The chemical shifts of carbon atoms are indicative of their hybridization and the presence of nearby electronegative atoms like oxygen (in hydroxyls or sulfates) researchgate.netmdpi.com.

Detailed analysis of chemical shifts and coupling constants from these NMR experiments allows for the assignment of specific signals to individual atoms in the this compound structure and its congeners mdpi.comresearchgate.netresearchgate.netmdpi.com.

High-Resolution Mass Spectrometry (HRMS) Analysis

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), is essential for determining the elemental composition and molecular weight of halistanol sulfates mdpi.comresearchgate.netresearchgate.netmdpi.commdpi.comvliz.be.

HRMS provides precise mass-to-charge ratio (m/z) values for the intact molecule or its fragments, allowing for the calculation of the molecular formula mdpi.comresearchgate.netresearchgate.netmdpi.commdpi.comvliz.be. The presence of sulfate groups can be confirmed by characteristic fragmentation patterns observed in MS/MS experiments, corresponding to the loss of sulfate moieties (e.g., loss of NaHSO₄) mdpi.comresearchgate.netresearchgate.net. ESI-MS in negative ion mode is commonly used for sulfated compounds due to the negative charge of the sulfate groups mdpi.comresearchgate.netresearchgate.netmdpi.comvliz.be.

For example, ESI mass spectrometry of this compound has shown characteristic peaks corresponding to the loss of sulfate groups, such as [M − Na]⁻, [M − NaHSO₄]⁻, [M − (NaHSO₄)₂]⁻, and [M − (NaHSO₄)₃]⁻ mdpi.comresearchgate.netresearchgate.net.

X-ray Crystallography for Ligand-Protein Complex Studies (e.g., with SIRT3)

While challenging for small, flexible molecules like isolated halistanol sulfates, X-ray crystallography is a powerful technique for determining the precise three-dimensional structure and absolute stereochemistry of compounds when they can be co-crystallized with a protein target.

X-ray crystallography has been used to study the complex of this compound with human SIRT3 (Sirtuin 3), a mitochondrial protein deacetylase nih.govresearchgate.netidrblab.netebi.ac.ukebi.ac.uk. The crystal structure of the human SIRT3 in complex with this compound (PDB ID: 5Y4H) has been determined at a resolution of 2.60 Å idrblab.netebi.ac.uk. This provides detailed insights into how this compound binds to the protein, revealing the specific interactions and the conformation of the ligand within the binding site nih.govresearchgate.netidrblab.netebi.ac.uk. Such studies are invaluable for understanding the molecular basis of the observed biological activities and confirming the structure and stereochemistry of the bound ligand. The X-ray crystallography of the this compound and SIRT3 complex indicated that this compound binds to an exosite of SIRT3 nih.govresearchgate.net.

Biological Activities and Molecular Mechanisms of Action of Halistanol Sulfate

Antimicrobial Activities

Halistanol (B14433394) sulfate (B86663) exhibits antimicrobial properties against both bacteria and fungi, with notable activity against certain pathogenic species.

Antibacterial Potency and Spectrum

Studies have investigated the antibacterial effects of halistanol sulfate, revealing its potency and spectrum of activity against different bacterial types.

Halistanol trisulphate, a form of this compound, has shown bactericidal effects against exponentially growing Staphylococcus aureus cells. Isolated from the marine sponge Petromica citrina, this compound demonstrated a minimum inhibitory concentration (MIC) of 512 mg/L against S. aureus ATCC 29213. oup.com The minimum bactericidal concentration (MBC) was found to be equal to or greater than the MIC, indicating a bactericidal rather than bacteriostatic effect. oup.com P. citrina extracts containing halistanol trisulphate have shown a broad spectrum of activity against various type strains and resistant bacteria, including S. aureus, Staphylococcus epidermidis, and Enterococcus faecalis. oup.comnih.govoup.com

This compound A has demonstrated potent antibacterial activity against Streptococcus mutans, a primary etiological agent of human dental caries. scielo.brresearchgate.netjkdhs.org It has shown significant inhibitory effects on biofilm formation by S. mutans strains. scielo.brresearchgate.netjkdhs.orgscielo.br For instance, this compound A at 3.0 µg/ml inhibited approximately 85.2% and 99.5% of biofilm formation by Streptans mutans CI and Streptococcus mutans UA159 strains, respectively. scielo.br The UA159 strain appeared more susceptible to the antimicrobial activity compared to the CI strain. scielo.br

Here is a table summarizing the effect of this compound A on Streptococcus mutans biofilm formation:

| Streptococcus mutans Strain | Concentration (µg/ml) | Biofilm Inhibition (%) |

| CI | 3.0 | ~85.2 |

| UA159 | 3.0 | ~99.5 |

This compound A exhibits selective inhibition profiles against oral bacteria. While it shows potent activity against Streptococcus mutans at low concentrations, its inhibitory effect against other oral species, such as Streptococcus sanguinis, is much less potent, requiring significantly higher concentrations. scielo.brscielo.brresearchgate.net This selective activity against S. mutans at lower concentrations is considered important for potentially reducing selective pressure on other bacterial species that are initial colonizers of the oral cavity, thus helping to maintain the ecological balance of the oral microbiota. scielo.br

Antifungal Properties (e.g., Candida species)

Halistanol sulfates were initially described as having antifungal properties. scielo.brresearchgate.net Preliminary evaluations of extracts containing this compound have shown activity against Candida albicans. jkdhs.orgresearchgate.netdntb.gov.uaescholarship.orgscispace.com For example, a butanol fraction from Petromica citrina containing this compound was active against Candida albicans ATCC 10231. researchgate.net

Molecular Mechanisms of Antimicrobial Action

The molecular mechanisms by which this compound exerts its antimicrobial effects are being investigated. For Staphylococcus aureus, halistanol trisulphate appears to act by damaging the cell membrane, leading to subsequent cell lysis. oup.comnih.govoup.com This suggests a membranolytic mechanism. scielo.brresearchgate.net Sterol sulfates related to halistanol trisulphate A may function as detergents, inhibiting the growth of Gram-positive bacteria, possibly through a membranolytic mechanism. scielo.brresearchgate.net

Against Streptococcus mutans, this compound A has been shown to down-regulate the expression of virulence genes, specifically gtfB, gtfC, and gbpB. scielo.brresearchgate.netjkdhs.org These genes are involved in the production of glucosyltransferases and glucan-binding proteins, which are crucial for S. mutans adherence and biofilm formation. scielo.br By reducing the expression of these genes, this compound A inhibits biofilm formation and reduces biofilm-associated gene expression in planktonic cells. scielo.brresearchgate.netjkdhs.orgscielo.br

This compound has also been reported to show inhibitory activity against SIRT1-3, which are sirtuins. researchgate.net This inhibitory activity is suspected to be due to the detergent-like nature of the compound. researchgate.net While this mechanism is not directly linked to antimicrobial action in the provided context, it indicates a potential interaction with cellular enzymes.

Cell Membrane Disruption

This compound A has been observed to affect Staphylococcus aureus cells, potentially through a membrane disruption mechanism. scielo.brresearchgate.net Sterol sulfates structurally related to halistanol trisulfate A may function as detergents, inhibiting the growth of Gram-positive bacteria, possibly via a membranolytic mechanism. scielo.brresearchgate.net Specifically, halistanol trisulphate isolated from the marine sponge Petromica citrina has shown a mode of action involving the disruption of the cytoplasmic membrane in exponentially growing S. aureus cells, leading to subsequent cell lysis. researchgate.netoup.comoup.comnih.gov This membranolytic activity appears to be a key mechanism by which halistanol trisulphate exerts its bactericidal effect against S. aureus. oup.comoup.comnih.gov

Inhibition of Biofilm Formation and Adhesion

This compound A acts as an antibiofilm agent against the cariogenic bacterium Streptococcus mutans. scielo.brscielo.brresearchgate.netjkdhs.org It has been shown to inhibit the formation of biofilms by S. mutans strains at low concentrations. scielo.br This inhibitory effect contributes to its potential as a therapeutic agent against dental caries, where S. mutans biofilm formation is a key factor. scielo.brresearchgate.netresearchgate.netjkdhs.org this compound A exhibited potent antimicrobial effects against S. mutans, including the inhibition of biofilm formation. scielo.brscielo.br

Downregulation of Bacterial Virulence Gene Expression (gtfB, gtfC, gbpB)

A mechanism contributing to the antibiofilm activity of this compound A against Streptococcus mutans is the downregulation of bacterial virulence gene expression. scielo.brresearchgate.netjkdhs.orgresearchgate.net Studies have shown that this compound A treatment leads to the down-regulation of the genes gtfB, gtfC, and gbpB in S. mutans planktonic cells. scielo.brresearchgate.net These genes encode for glucosyltransferases (GtfB and GtfC) and a glucan-binding protein (GbpB), which are crucial for the synthesis of the water-insoluble glucan matrix and the interaction between S. mutans and glucans, processes essential for biofilm formation and adhesion. scielo.brum.edu.my The downregulation of these genes by this compound A inhibits biofilm formation. scielo.br

Inhibition of Bacterial Protein-Tyrosine Kinases

Sterol sulfates structurally related to halistanol trisulfate A may also inhibit bacterial protein-tyrosine kinases (PTKs). scielo.brresearchgate.net Research on halistanol trisulfate has demonstrated its activity against the oncogenic protein tyrosine kinase pp60v-src, with an IC₅₀ value of approximately 4 μM. bioscientifica.comdntb.gov.ua Kinetic studies investigating the inhibition of pp60v-src by halistanol trisulfate suggest that it acts as a competitive inhibitor with respect to the peptide substrate and exhibits mixed inhibition (both competitive and non-competitive) with respect to ATP. bioscientifica.com The presence of sulfate groups appears to be necessary for this inhibitory activity, as acid hydrolysis to remove the sulfates resulted in an inactive product. bioscientifica.com

Antiviral Activities

This compound is a naturally occurring compound with potential antiviral activities. ontosight.ai Certain halistanol sulfates, such as halistanol sulfates F and G, have demonstrated antiviral activity against HIV-1. nih.govmdpi.comnih.govlipidmaps.org Furthermore, this compound and this compound C isolated from the marine sponge Petromica citrina have shown inhibitory effects against Herpes Simplex Virus type 1 (HSV-1). nih.govresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.commdpi.comsciencebiology.orgacs.org

Anti-Herpes Simplex Virus Type 1 (HSV-1) Effects

This compound and this compound C, isolated from Petromica citrina, have been evaluated for their inhibitory effects on the replication of Herpes Simplex Virus type 1 (HSV-1, KOS strain). nih.govresearchgate.netnih.gov A halistanol-enriched fraction from the sponge was found to be more effective against HSV-1 replication compared to the isolated compounds this compound and this compound C. nih.govresearchgate.net

The anti-HSV-1 activity of this compound and this compound C is mediated, at least in part, by the inhibition of early stages of viral replication, specifically virus attachment and penetration into Vero cells. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Studies have shown that these compounds inhibit both the attachment of the virus to host cells and its subsequent penetration. nih.govresearchgate.net This inhibition of viral entry could be associated with the interaction of the sulfated compounds with heparan sulfate receptors on the cell surface, which are utilized by HSV-1 for attachment. nih.govresearchgate.net

Here are some of the research findings presented in data tables:

Table 1: Inhibition of Streptococcus mutans Biofilm Formation by this compound A

| S. mutans Strain | Biofilm Inhibition (%) |

| CI | 85.2 scielo.br |

| UA159 | 99.5 scielo.br |

Table 2: Inhibition of pp60v-src Protein Tyrosine Kinase by Halistanol Trisulfate

| Enzyme Target | IC₅₀ (μM) |

| pp60v-src | ~4 bioscientifica.comdntb.gov.ua |

Table 3: Anti-HSV-1 Activity of this compound and Related Fractions

| Sample | Selectivity Index (SI) |

| Halistanol-enriched fraction (TSH) | 15.33 nih.govresearchgate.net |

| This compound (Compound 1) | 2.46 nih.govresearchgate.net |

| This compound C (Compound 2) | 1.95 nih.govresearchgate.net |

Note: Selectivity Index (SI) = CC₅₀ / IC₅₀, where CC₅₀ is the 50% cytotoxic concentration and IC₅₀ is the 50% inhibitory concentration. researchgate.net

Modulation of Viral Protein Expression (e.g., ICP27, gD)

This compound and this compound C have been shown to impair the levels of key HSV-1 proteins, specifically ICP27 and gD. researchgate.netnih.govresearchgate.net This modulation of viral protein expression contributes to their anti-HSV-1 activity. nih.govresearchgate.net

Direct Virucidal Activity

Research indicates that this compound, along with this compound C and a halistanol-enriched fraction (TSH fraction), possesses direct virucidal activity against HSV-1 particles. nih.govmdpi.com This means the compounds can inactivate the virus directly, even in the absence of host cells. nih.govmdpi.com This virucidal effect may be related to the compounds binding to heparan sulfate receptors, thereby inhibiting the early stages of viral replication, such as attachment and penetration. nih.govresearchgate.net

Anti-Human Immunodeficiency Virus (HIV-1 and HIV-2) Properties

This compound and certain derivatives, such as this compound F and G, have demonstrated anti-HIV activity, including against both HIV-1 and HIV-2. researchgate.netmdpi.comebi.ac.ukzfin.orgnih.gov this compound F, isolated from the marine sponge Pseudaxinyssa digitata, is noted for its anti-HIV-1 and anti-HIV-2 properties. ebi.ac.ukzfin.orgnih.gov this compound F and G have shown antiviral activity against HIV-1 with reported EC50 values of 3.6 µM. mdpi.comnih.gov

Structure-Activity Relationships in Antiviral Action

The antiviral potency of sulfated compounds, including halistanol sulfates, is often linked to their degree of sulfation. nih.gov The presence of sulfate groups appears to be important for the antiviral activity against viruses like HIV-1. mdpi.comnih.gov Studies on related sulfated sterols have also highlighted the importance of sulfate groups for activity. bioscientifica.comup.pt

Anticancer Activities

This compound and other sulfated steroids from marine sources have been investigated for their potential anticancer properties. researchgate.netontosight.aiontosight.aiiomcworld.com

Selective Inhibition of Cancer Cell Lines (e.g., human hepatoma, myelogenous leukemia, prostate, breast cancer)

This compound has shown cytotoxic activity against specific human cancer cell lines, including human hepatoma cells (QGY-7701) and chronic myelogenous leukemia cells (K562). researchgate.netnih.gov Other studies on related sulfated steroids from marine sponges have reported cytotoxicity against human colon carcinoma (HCT-116) and lymphocytic leukemia P388 cell lines. iomcworld.com Halistanol trisulphate has also shown moderate toxicity against the L929 fibrosarcoma cancer cell line. oup.comoup.com Some sulfated steroids, including analogues of this compound, have been found to inhibit the expression of prostate-specific antigen (PSA) in prostate cancer cells (22Rv1). vliz.benih.gov

Here is a table summarizing some reported cytotoxic activities:

| Compound | Source Sponge | Cancer Cell Line | Activity/Observation | Reference |

| This compound | Halichondria cf. moorei | Human hepatoma (QGY-7701) | Cytotoxic activity | researchgate.netnih.gov |

| This compound | Halichondria cf. moorei | Chronic myelogenous leukemia (K562) | Cytotoxic activity | researchgate.netnih.gov |

| Halistanol trisulphate | Petromica citrina | L929 (fibrosarcoma) | Moderate toxicity (CC50 115.84 mg/L) | oup.comoup.com |

| This compound analogues | Haliclona gracilis | 22Rv1 (prostate cancer) | Inhibited PSA expression | vliz.benih.gov |

Modulation of Cellular Signaling Pathways

While specific detailed mechanisms of how this compound modulates cellular signaling pathways in cancer are still under investigation, related sulfated steroids have been shown to interact with cellular processes. For instance, some sulfated steroids can act by interacting with nuclear receptors or the cell membrane. bioscientifica.com Additionally, this compound has shown inhibitory activity against SIRT1-3 enzymes in HeLa and P388 cells, which are involved in various cellular processes. researchgate.net This inhibitory activity is suspected to be due to the detergent-like nature of the compound. researchgate.net

Sirtuin (SIRT1-3) Enzyme Inhibition and Binding Mechanisms

This compound and its analogs have been identified as inhibitors of sirtuin enzymes, specifically SIRT1, SIRT2, and SIRT3. researchgate.netnih.govnih.gov Sirtuins are NAD+-dependent deacetylases that play critical roles in various cellular processes, including metabolism, DNA repair, cell survival, and aging-related pathways. nih.gov Modulation of sirtuin activity is considered a potential therapeutic strategy for various diseases, including neurodegenerative disorders and cancer. nih.govresearchgate.net

Studies have shown that this compound exhibits inhibitory activity against SIRT1, SIRT2, and SIRT3 with varying potencies. For instance, one study reported IC₅₀ values for this compound and two analogs (halistanol sulfates I and J) against SIRT1, SIRT2, and SIRT3. researchgate.netnih.gov

| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) |

| This compound | 45.9 | 18.9 | 21.8 |

| This compound I | 67.9 | 21.1 | 37.5 |

| This compound J | 60.4 | 19.4 | 37.5 |

Table 1: Inhibitory activity of this compound and analogs against SIRT1-3. researchgate.netnih.gov

The binding mechanism of this compound to sirtuins has been investigated through structural studies. X-ray crystallography of the complex formed between this compound and SIRT3 has provided insights into this interaction. researchgate.netnih.gov The crystal structure indicates that this compound binds to an exosite on SIRT3. researchgate.netnih.gov This exosite is distinct from the active site involved in NAD+ binding and deacetylation, suggesting an allosteric mode of inhibition. researchgate.net Binding to this exosite, which comprises helices and loops near the active site entrance and cosubstrate binding region, may modulate sirtuin activity via conformational changes. researchgate.net

Protein Tyrosine Kinase (pp60v-src) Inhibition

Halistanol trisulfate has been found to inhibit the activity of the protein tyrosine kinase pp60v-src. bioscientifica.comnih.govresearchgate.netscielo.br pp60v-src is an oncogenic protein tyrosine kinase encoded by the Rous sarcoma virus, and its aberrant activity is implicated in various cancers. nih.gov Inhibition of pp60v-src represents a potential therapeutic strategy in oncology.

Research has demonstrated that halistanol trisulfate inhibits pp60v-src with an IC₅₀ of approximately 4 µM. nih.govresearchgate.net The presence of sulfate groups is essential for this inhibitory activity, as removal of these groups by acid hydrolysis results in the inactive tris-alcohol, halistanol. bioscientifica.comnih.gov

Kinetic studies have shed light on the mechanism of pp60v-src inhibition by halistanol trisulfate. It acts as a competitive inhibitor with respect to the peptide substrate (e.g., [val5]-angiotensin II) and a mixed inhibitor with respect to ATP. nih.govresearchgate.net This suggests that halistanol trisulfate can bind to the enzyme at the peptide substrate binding site and also influence enzyme activity through binding to another site, affecting both substrate and ATP binding or catalysis. nih.govresearchgate.net

Effects on Prostate Specific Antigen (PSA) Expression

Certain trisulfated steroids, including analogs of this compound, have demonstrated the ability to suppress the expression of prostate-specific antigen (PSA) in human prostate cancer cells. mdpi.commdpi.com PSA is a protein produced by cells of the prostate gland, and elevated levels in the blood are often associated with prostate cancer. researchgate.net Suppression of PSA expression may indicate an inhibition of androgen receptor (AR) signaling, a pathway crucial for the growth and survival of many prostate cancer types. mdpi.com

Studies using human drug-resistant 22Rv1 prostate cancer cells have shown that some isolated trisulfated steroids can suppress PSA expression at micromolar concentrations. mdpi.com For example, one compound and a mixture of others suppressed PSA expression at concentrations as low as 10 µM. mdpi.com While the exact mechanism by which this compound or its analogs suppress PSA expression is not fully elucidated in the provided sources, the effect suggests an impact on AR-signaling pathways relevant to prostate cancer. mdpi.com

Influence on Glucose Uptake in Cancer Cells

In addition to affecting PSA expression, some trisulfated steroids structurally related to this compound have been shown to suppress glucose uptake in cancer cells. mdpi.comnih.govdntb.gov.ua Increased glucose consumption is a metabolic hallmark of many cancer cells, supporting their rapid growth and proliferation. mdpi.com Inhibiting glucose uptake can potentially suppress cancer cell proliferation or sensitize them to other therapies. mdpi.com

Research on human prostate cancer cells, such as 22Rv1 cells, has indicated that certain isolated trisulfated steroids can suppress glucose uptake. mdpi.com This observed effect on glucose metabolism highlights another potential mechanism by which these compounds may exert anticancer activity. mdpi.com

Induction of Cellular Responses (e.g., Apoptosis)

This compound and related sulfated steroids have been reported to induce cellular responses, including apoptosis, in certain cancer cell lines. researchgate.netontosight.aimdpi.comup.pt Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Inducing apoptosis in cancer cells is a common strategy in cancer therapy.

Some studies have indicated that sulfated steroids can exhibit cytotoxic activity and induce apoptosis-like mechanisms in various cell types. researchgate.netontosight.aimdpi.comup.pt For instance, a derivative was shown to inhibit the proliferation of human lung cancer cells through the induction of endoplasmic reticulum stress-associated apoptosis. up.pt While the direct mechanism of apoptosis induction by this compound may vary depending on the cell type and specific compound structure, the ability to trigger this process contributes to its potential as an anticancer agent. ontosight.ai

Other Pharmacological Relevance

Beyond the mechanisms detailed above, this compound and related sulfated steroids exhibit other pharmacological activities. These include antiviral effects, such as activity against HIV and HSV, as well as antimicrobial and antifungal properties. mdpi.combioscientifica.comontosight.airesearchgate.netontosight.ai this compound F, a specific analog, has demonstrated anti-HIV activity. mdpi.comnih.govbidd.group Halistanol trisulfate has shown antibacterial and antibiofilm activity against Streptococcus mutans, a bacterium implicated in dental caries. bioscientifica.comscielo.brup.pt

These diverse activities underscore the potential of this compound and other marine-derived sulfated steroids as lead compounds for the development of new therapeutic agents for a range of diseases. mdpi.combioscientifica.comontosight.airesearchgate.netontosight.ai

Antithrombin Activity

Halistanol sulfates, including this compound A, were initially described as having antithrombin properties. scielo.brresearchgate.net Antithrombin is a key anticoagulant protein that inhibits several enzymes of the coagulation cascade, particularly thrombin (Factor IIa) and Factor Xa. While some marine sulfated polysaccharides are known to enhance antithrombin activity, the specific mechanism by which this compound exerts its antithrombin effect requires further detailed investigation. Studies comparing the activity of sulfated compounds suggest that the presence of sulfate groups is crucial for this activity. bioscientifica.com

Antiplatelet Activity

Halistanol trisulfate has been identified as an antiplatelet agent. bioscientifica.commdpi.comnih.gov Research indicates that halistanol trisulfate (specifically referred to as compound 8 in some studies) acts as an inhibitor of the P2Y12 receptor. bioscientifica.com The P2Y12 receptor is an ADP receptor found on the surface of platelets and is a significant target for antiplatelet therapies aimed at preventing blood clot formation. Studies have reported IC₅₀ values for halistanol trisulfate as a P2Y12 inhibitor. For instance, one study reported an IC₅₀ of 0.48 µM for halistanol trisulfate (compound 8) in inhibiting P2Y12 receptors. bioscientifica.com This mechanism of action is similar to that of established antiplatelet drugs like clopidogrel (B1663587) and ticagrelor. mdpi.com The presence of sulfate groups at specific positions (C-2β and C-3α) and a ten-carbon side chain appear to be common structural features in sulfated sterols exhibiting P2Y12 inhibitory activity. bioscientifica.com

Here is a table summarizing antiplatelet activity data:

| Compound | Target Receptor | IC₅₀ (µM) | Reference |

| Halistanol trisulfate | P2Y12 | 0.48 | bioscientifica.com |

| Sch 572423 | P2Y12 | 2.2 | bioscientifica.com |

Anti-inflammatory Potential

This compound has demonstrated anti-inflammatory potential. nih.govresearchgate.netmdpi.com Studies investigating the anti-inflammatory properties of fractions from marine sponges containing this compound have shown reductions in inflammatory parameters. For example, a study using an animal model of peritonitis mediated by Methicillin-resistant Staphylococcus aureus (MRSA) found that a fraction containing halistanol trisulfate reduced mortality and exhibited anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and also reducing MPO activity. nih.govresearchgate.net While the precise molecular mechanisms are still being explored, the observed reduction in key inflammatory mediators suggests that this compound may modulate inflammatory signaling pathways. Some research suggests that sulfated steroids, including this compound, may influence the expression of various cytokines. mdpi.com

Antifouling Properties

This compound has been identified as a compound with antifouling properties. bioscientifica.comnih.govdoi.orgscispace.comresearchgate.net Antifouling agents are substances that prevent the accumulation of marine organisms on submerged surfaces. This compound, isolated from marine sponges such as Topsentia sp., has shown activity against the larvae of barnacles, which are common fouling organisms. nih.govscispace.com Studies have reported the effectiveness of this compound in inhibiting the settlement of Balanus amphitrite larvae. nih.govscispace.com The EC₅₀ values, representing the effective concentration required to inhibit larval settlement by 50%, have been determined for this compound. For instance, this compound from Topsentia sp. showed an EC₅₀ value of 2.9 µg/mL against B. amphitrite larvae, with reported low toxicity. nih.govscispace.com This activity suggests its potential as a natural alternative to conventional antifouling paints, which often contain environmentally harmful substances. The mechanism behind its antifouling activity is not fully elucidated but may involve deterring larval settlement or affecting their adhesion to surfaces. doi.org

Here is a table summarizing antifouling activity data against Balanus amphitrite larvae:

| Compound | Source Sponge | EC₅₀ (µg/mL) | Toxicity | Reference |

| This compound | Topsentia sp. | 2.9 | Low | nih.govscispace.com |

| tri-2-aminoimidazolium this compound | Topsentia sp. | 4.0 | Low | nih.govscispace.com |

Biosynthetic Pathways and Genetic Regulation of Halistanol Sulfate Production

Proposed Biosynthetic Routes for Halistanol (B14433394) Backbone

The biosynthesis of the halistanol backbone, a complex C30 sterol, is proposed to originate from the general isoprenoid pathway, which is fundamental to steroidogenesis in eukaryotes. The process begins with the synthesis of the C30 triterpenoid (B12794562) squalene (B77637) from five-carbon isoprene (B109036) units. In animals, including sponges, squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256). This intermediate is a critical branching point, and its cyclization, catalyzed by the enzyme oxidosqualene cyclase (OSC), is the committed step that distinguishes sterol biosynthesis from other isoprenoid pathways. nih.gov

In the proposed route for halistanol, 2,3-oxidosqualene is cyclized to produce lanosterol, the foundational tetracyclic precursor for all animal sterols. frontiersin.org From lanosterol, a series of modifications are required to achieve the unique structure of the halistanol backbone. Marine sponges are renowned for their ability to produce an extraordinary diversity of "unusual" sterols, which often feature extensive modifications to both the nucleus and the side chain. nih.govnih.gov

The key transformations leading to the halistanol backbone are thought to involve:

Nuclear Oxidation: Sponges possess enzymatic machinery capable of introducing multiple hydroxyl groups onto the sterol nucleus. The specific oxidation pattern of halistanol suggests the involvement of various cytochrome P450 monooxygenases and other oxidoreductases. Sponge sterol biosynthesis can follow several main biogenetic pathways based on the oxidation and saturation pattern of the ring system, such as the 3β-hydroxy-Δ⁵, 3β-hydroxy-Δ⁷, or 3β-hydroxy-Δ⁵,⁷-sterol pathways. nih.gov Δ⁵,⁷-sterols are common intermediates in sponges, arising from the action of a 7-dehydrogenase on Δ⁵-sterols. nih.gov

Side-Chain Alkylation: A defining feature of the halistanol backbone is its complex, alkylated side chain. The biosynthesis of such side chains is a hallmark of sponge sterol metabolism. This process involves the enzymatic addition of methyl groups, with S-adenosyl-L-methionine (SAM) serving as the methyl donor. The enzymes responsible are sterol methyltransferases (SMTs). frontiersin.orgpnas.org These enzymes catalyze the alkylation at C-24, leading to the C28, C29, and C30 sterols that are prevalent in sponges. pnas.org

The proposed biosynthetic pathway culminates in a polyhydroxylated sterol core, which then serves as the substrate for the subsequent sulfation steps.

| Stage | Precursor | Key Process | Intermediate/Product | Enzyme Family (Proposed) |

| 1. Isoprenoid Pathway | Acetyl-CoA | Condensation & Reduction | Squalene | HMG-CoA Reductase, etc. |

| 2. Sterol Formation | Squalene | Epoxidation & Cyclization | Lanosterol | Squalene Epoxidase, OSC |

| 3. Nuclear Modification | Lanosterol | Dehydrogenation & Oxidation | Polyhydroxylated sterol nucleus | Dehydrogenases, P450s |

| 4. Side-Chain Elaboration | Modified Nucleus | Alkylation (Methylation) | Halistanol Backbone | Sterol Methyltransferases (SMTs) |

Enzymatic Steps in Sulfation Pathways

The conversion of the polyhydroxylated halistanol backbone into the biologically active halistanol sulfate (B86663) is accomplished through enzymatic sulfation. This biochemical reaction involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule to the hydroxyl groups of the sterol.

The key components of this enzymatic process are:

Sulfotransferases (SULTs): This large family of cytosolic enzymes catalyzes the transfer of the sulfo group. wikipedia.orgnih.gov In the context of halistanol sulfate, specific hydroxysteroid SULTs are responsible for recognizing and binding to the halistanol backbone. Although the precise SULTs from marine sponges have not been fully characterized, their function is inferred from homologous enzymes in other organisms that are known to sulfate steroids and other small molecules. researchgate.net

3'-Phosphoadenosine-5'-phosphosulfate (PAPS): PAPS serves as the universal high-energy sulfate donor in all biological sulfation reactions. wikipedia.org It is synthesized in the cell in a two-step process from ATP and inorganic sulfate.

The sulfation of halistanol is regioselective, meaning that the SULTs add sulfate groups to specific hydroxyl positions on the sterol nucleus. Many known this compound analogs are characterized by a distinctive 2β, 3α, 6α-tri-O-sulfate pattern. nih.gov This implies the existence of one or more highly specific SULTs that catalyze the sulfation at these positions, leading to the final polysulfated molecule. The addition of these negatively charged sulfate groups dramatically increases the polarity and water solubility of the steroid.

| Component | Role in Sulfation Pathway |

| Substrate | Halistanol Backbone (Polyhydroxylated Sterol) |

| Enzyme | Cytosolic Sulfotransferase (SULT) |

| Sulfate Donor | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) |

| Product | This compound |

| Byproduct | Adenosine 3',5'-bisphosphate (PAP) |

Genetic Basis of this compound Biosynthesis in Marine Organisms

The capacity of marine sponges to produce this compound is encoded within their genome, or potentially the genome of their symbiotic microorganisms. nih.gov The genetic basis for this intricate biosynthetic pathway can be attributed to two main classes of genes: those responsible for synthesizing the sterol backbone and those that encode the sulfating enzymes.

Genes for Backbone Synthesis: The synthesis of the unique sterol backbone relies on a suite of genes common to eukaryotic sterol synthesis, as well as genes that have uniquely evolved in the sponge lineage. A key genetic development in sponges was the duplication and divergence of the gene encoding the enzyme sterol methyltransferase (SMT). pnas.org Phylogenetic analyses have shown that a specific SMT gene duplication event in the sponge lineage enabled the evolution of C30 sterol biosynthesis, which is crucial for forming the complex side chains of compounds like halistanol. pnas.org The genome of the demosponge Amphimedon queenslandica, for instance, contains genes for de novo sterol synthesis, such as CYP51 (sterol 14α-demethylase), providing evidence that sponges possess the core genetic toolkit for producing complex sterols. researchgate.net

Genes for Sulfation: The enzymatic sulfation of the halistanol backbone is dependent on the presence of genes encoding steroid sulfotransferases (SULTs). While specific SULT genes from halistanol-producing sponges have yet to be isolated and functionally characterized, the human genome contains several well-studied SULT genes (e.g., SULT2A1, SULT2B1) that are known to sulfate steroids like DHEA and cholesterol. wikipedia.orgnih.gov It is hypothesized that sponges possess homologous SULT genes that have evolved to recognize and sulfate the specific polyhydroxylated sterol precursors of halistanol. The expression of these specific SULT genes would be a prerequisite for the production of this compound.

Role of Transcriptome and Metabolome Analysis in Elucidating Biosynthesis

Elucidating the complete biosynthetic pathway of complex marine natural products like this compound is a significant challenge. Modern "omics" technologies, particularly transcriptomics and metabolomics, provide powerful tools to connect genes to their metabolic products and map out these pathways. frontiersin.org

Transcriptome Analysis: Transcriptomics involves the large-scale sequencing of all RNA molecules (the transcriptome) in an organism under specific conditions. By comparing the transcriptomes of a sponge actively producing this compound with one that is not, researchers can identify differentially expressed genes (DEGs). geomar.de Genes encoding the biosynthetic enzymes (e.g., oxidosqualene cyclases, P450s, SMTs, and SULTs) are expected to be significantly upregulated during production. Transcriptomic studies have been successfully conducted on sponges of the genus Halichondria, a known source of related bioactive compounds, demonstrating the feasibility of this approach. geomar.de

Metabolome Analysis: Metabolomics is the comprehensive study of all small molecules (the metabolome) within an organism. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can create a detailed profile of the metabolites present in a sponge extract. researchgate.net This allows for the detection of the final this compound product as well as potential biosynthetic intermediates and precursors.

The integration of transcriptomic and metabolomic data is a particularly powerful strategy. frontiersin.org By correlating the expression levels of candidate genes with the abundance of specific metabolites across different samples or conditions, strong evidence for gene function can be established. For example, a high correlation between the expression of a specific SULT gene and the concentration of this compound would strongly implicate that gene in the final step of the biosynthesis. This multi-omics approach is invaluable for identifying the specific enzymes and genes involved in each step of the this compound pathway, from the initial cyclization of squalene to the final regioselective sulfation. researchgate.net

Chemical Synthesis and Semi Synthetic Approaches to Halistanol Sulfate Analogs

Methodologies for Introducing Sulfate (B86663) Moieties into Steroidal Skeletons

Introducing sulfate groups into steroid skeletons is a key step in the synthesis of halistanol (B14433394) sulfate and its analogs. Current methods primarily fall into two main categories: using a protected sulfate group followed by deprotection, or employing a sulfur trioxide equivalent researchgate.netnih.gov.

Sulfur trioxide complexes with amines or amides, such as pyridine-sulfur trioxide complex or trimethylamine-sulfur trioxide complex, are commonly used sulfating agents for alcohol and phenol (B47542) groups in steroids tandfonline.comresearchgate.netnih.govnih.govportlandpress.com. These complexes offer advantages such as per-sulfation capabilities and feasibility in work-up, although challenges like purification and potential toxicity (e.g., pyridine (B92270) contamination) exist researchgate.netnih.govportlandpress.comresearchgate.net. Triethylamine-sulfur trioxide adduct in dimethylacetamide has also been used for the sulfation of sterols, achieving varying yields depending on the substrate sciforum.net. Selective sulfation of unhindered hydroxyl groups can be achieved at room temperature using SO3-NEt3 complex, while heating can facilitate sulfation of more hindered groups nih.gov.

Another approach involves the use of protected sulfate esters, such as isobutyl protected sulfate esters, which require subsequent deprotection researchgate.netnih.gov. While effective, these methods involve additional steps researchgate.netnih.gov.

More recent advancements include the development of tributylsulfoammonium betaine (B1666868) (TBSAB) as a convenient one-pot method for the chemoselective sulfation of heteroatom-containing bioactive molecules, including steroids nih.govresearchgate.netfrontiersin.org. This method has been shown to achieve regioselective sulfation and allows for the isolation of steroid sulfates as their sodium salts without the need for ion-exchange chromatography nih.govresearchgate.netfrontiersin.org. For instance, treatment of β-estradiol with TBSAB resulted in exclusive sulfation at the C17 secondary alcohol, and with excess reagent, sulfation at both C17 and the C3 phenol occurred nih.gov. This methodology has also been applied to more complex structures like cortisol, demonstrating regioselective sulfation of the primary C21 alcohol nih.gov.

The preparation of authentic reference samples of sulfated steroids with specific regioselective mono- or di-sulfation patterns remains an ongoing challenge researchgate.netnih.govresearchgate.net. The development of improved sulfation methods is crucial for the synthesis of sulfated steroid natural products and structural elucidation studies researchgate.netnih.govresearchgate.net.

Table 1: Common Sulfating Agents and Methodologies

| Sulfating Agent | Conditions | Notes | References |

| Pyridine-sulfur trioxide complex | Various solvents (e.g., CHCl3), RT to heat | Commonly used, potential for pyridine contamination | tandfonline.comresearchgate.netnih.govportlandpress.com |

| Trimethylamine-sulfur trioxide complex | Various solvents (e.g., DMF), RT to heat | Used for alcohol and phenol sulfation | nih.govportlandpress.com |

| Triethylamine-sulfur trioxide adduct | Dimethylacetamide, heating | Achieves sulfation of sterols, variable yields | nih.govsciforum.net |

| Protected sulfate esters (e.g., isobutyl) | Followed by deprotection | Involves additional steps | researchgate.netnih.gov |

| Tributylsulfoammonium betaine (TBSAB) | One-pot reaction | Chemoselective, allows isolation as sodium salts, avoids ion exchange | nih.govresearchgate.netfrontiersin.org |

Development of Semi-Synthetic Derivatives for Enhanced Biological Activity

The isolation of halistanol sulfate and its naturally occurring analogs from marine sponges has paved the way for the development of semi-synthetic derivatives. This approach involves modifying the structure of the natural product or a readily available precursor to create compounds with potentially enhanced or altered biological activities.

Research on marine sulfated steroids, including this compound, has revealed a wide range of biological activities, such as antimicrobial, antitumor, and antiviral properties bioscientifica.commdpi.comnih.govresearchgate.netresearchgate.net. Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the steroid core or the sulfation pattern impact these activities bioscientifica.com.

Semi-synthetic approaches allow for targeted structural changes that may not be accessible through isolation from natural sources. For example, studies have explored the synthesis of sulfated steroid analogs with modifications to the side chain or the introduction of other functional groups mdpi.comconicet.gov.ar. The importance of the sulfate groups for the observed biological activities of this compound has been highlighted; acid hydrolysis to remove the sulfate groups resulted in loss of activity bioscientifica.com. This underscores the significance of the sulfate moieties for the compound's biological function.

The development of semi-synthetic derivatives can involve modifying the degree or position of sulfation, altering the steroid core structure, or introducing new substituents. These modifications can influence factors such as solubility, stability, target binding, and ultimately, biological potency and selectivity. For instance, new analogs of this compound bearing cyclopropyl (B3062369) rings on their side chains have been isolated and shown to inhibit sirtuins, indicating that side chain modifications can influence biological targets researchgate.netmdpi.com.

While specific details on the semi-synthetic routes to this compound derivatives are not extensively detailed in the provided snippets, the general principle involves chemical transformations on the isolated natural product or a closely related steroid precursor followed by sulfation using the methodologies described in Section 6.2. The goal is often to create a library of analogs to probe SAR and identify compounds with improved therapeutic profiles nih.govmdpi.com.

Table 2: Examples of Biological Activities of this compound and Analogs

| Compound | Source Organism | Key Biological Activity (Examples) | Notes | References |

| This compound | Halichondria sp. | Antimicrobial, Anti-HIV, Anti-fouling, SIRT1-3 inhibition | Sulfate groups are essential for activity | bioscientifica.commdpi.comresearchgate.netresearchgate.netup.ptmdpi.com |

| This compound F | Pseudaxinyssa digitata, Petromica citrina | Anti-HIV-1, Anti-HIV-2, Anti-HSV-1 | Potential as lead compound | researchgate.netnih.govontosight.airesearchgate.net |

| This compound I | Halichondria sp. | SIRT1-3 inhibition | Analog with cyclopropyl rings in side chain | researchgate.netmdpi.comnih.gov |

| This compound J | Halichondria sp. | SIRT1-3 inhibition | Analog with cyclopropyl rings in side chain | researchgate.netmdpi.comnih.gov |

| 4β-hydroxythis compound C | Halichondria vansoesti | PSA expression and glucose uptake inhibitory activities (reported for related compounds) | New analog with a 4β-hydroxy group | mdpi.com |

Note: Biological activity information is included only to demonstrate the rationale for developing semi-synthetic derivatives for enhanced activity, as per the outline point 6.3.

Structure Activity Relationship Sar Studies of Halistanol Sulfate

Influence of Sulfation Position and Number on Biological Activities

The position and number of sulfate (B86663) groups on the steroidal backbone of halistanol (B14433394) sulfate significantly impact its biological activities. Halistanol sulfate itself is a trisulfated ergostane (B1235598) steroid. nih.govontosight.ai Research on various sulfated steroids from marine sources highlights the importance of the sulfation pattern. For instance, studies on anti-HIV-1 activity of marine sulfated sterols have indicated that trisulfated sterols, including this compound, possess anti-HIV-1 activity. bioscientifica.com In contrast, some disulfated sterols with sulfate groups at C-3 and C-21 positions were found to be active against PV viruses. bioscientifica.com

The presence of sulfate groups is often necessary for the observed biological activity. For example, acid hydrolysis of halistanol trisulfate to remove the sulfate groups resulted in the loss of antimicrobial activity against bacteria. bioscientifica.com This suggests that the negative charges introduced by the sulfate groups play a vital role in the interaction with biological targets.

Different sulfation patterns can lead to varying degrees of activity and selectivity against different enzymes. This compound has shown inhibitory activity against SIRT 1-3. mdpi.comresearchgate.net Analogs with variations in sulfation might exhibit altered inhibitory profiles against these or other sirtuins. While specific detailed data tables directly comparing the influence of only sulfation position and number for this compound analogs were not extensively found in the search results, the general trend across marine sulfated steroids indicates that the sulfation pattern is a critical determinant of biological function. mdpi.combioscientifica.com

Impact of Side Chain Modifications on Biological Potency and Selectivity

Modifications to the aliphatic side chain at the C-17 position of the this compound core can also influence its biological potency and selectivity. This compound possesses a specific branched side chain. researchgate.net Analogs with different side chain structures have been investigated.

For example, this compound C, an analog of this compound, has a shorter side chain with an isopropyl group instead of the t-butyl group found in this compound. researchgate.net Both this compound and this compound C have shown inhibitory effects against Herpes simplex virus 1 (HSV-1), affecting the attachment and penetration phases of the virus. researchgate.net However, a study evaluating their anti-HSV-1 activity found that a halistanol-enriched fraction (TSH fraction) was more active than isolated this compound and this compound C, suggesting potential synergistic effects or the presence of other active compounds in the fraction. researchgate.net The study reported a Selectivity Index (SI) of 15.33 for the TSH fraction, compared to 2.46 for this compound and 1.95 for this compound C, when tested against HSV-1 replication. researchgate.net

Hydrophilic-Hydrophobic Balance and Inhibitory Properties

The balance between hydrophilic and hydrophobic regions in a molecule is a key factor influencing its interaction with biological membranes, proteins, and other cellular components, thereby affecting its inhibitory properties. Sulfated steroids like this compound have distinct hydrophilic (due to sulfate groups) and hydrophobic (due to the steroid core and side chain) regions. up.pt This amphipathic nature is believed to be important for their biological activities.

The sulfate groups contribute significantly to the hydrophilic character, increasing solubility in aqueous environments. The steroid ring system and the aliphatic side chain provide the hydrophobic character, allowing interaction with lipid bilayers and hydrophobic pockets of proteins. This balance can influence how readily the compound can reach its target site within a cell or interact with membrane-associated enzymes or receptors.

The detergent-like nature suspected for this compound's SIRT1-3 inhibitory activity suggests an interaction that might involve disrupting protein-membrane interactions or influencing the conformation of the enzyme through hydrophobic interactions, facilitated by its amphipathic structure. researchgate.net

Studies on other sulfated compounds, such as sulfated flavonoids, have explicitly discussed the role of hydrophilic-hydrophobic balance in their properties. up.pt While the search results did not provide specific quantitative data on the hydrophilic-hydrophobic balance of this compound and its direct correlation with inhibitory properties, the general understanding of the behavior of amphipathic molecules suggests that this balance is crucial for the biological activities observed for this compound. The presence and distribution of the charged sulfate groups relative to the hydrophobic steroid core and side chain will dictate its partitioning behavior and its ability to interact with different biological environments and targets.

Table: Anti-HSV-1 Activity of this compound and this compound C researchgate.net

| Compound | Selectivity Index (SI) against HSV-1 Replication |

| This compound | 2.46 |

| This compound C | 1.95 |

| TSH Fraction | 15.33 |

Note: The TSH fraction is a halistanol-enriched fraction containing this compound and this compound C, among other potential compounds. researchgate.net

Table: SIRT Inhibition by this compound and Analog mdpi.comresearchgate.net

| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) |

| This compound | 45.9 | 18.9 | 21.8 |

| This compound I | 67.9 | 21.1 | 37.5 |

Preclinical Research Methodologies and Translational Perspectives Excluding Clinical Human Trials

In Vitro Cellular Models for Activity Assessment (e.g., microbial cultures, cancer cell lines, virus-infected cells)

Halistanol (B14433394) sulfate (B86663) has demonstrated activity in various in vitro cellular models, including those for bacteria, fungi, viruses, and cancer bioscientifica.comnih.govnih.govbidd.groupresearchgate.netlipidmaps.orgmdpi.comunipa.itencyclopedia.pubnih.govbioscientifica.commdpi.com. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria bioscientifica.combioscientifica.com. Specifically, halistanol trisulfate has exhibited bactericidal activity against Staphylococcus aureus bioscientifica.comnih.gov. It has also shown activity against other bacterial strains, including Staphylococcus epidermidis, Enterococcus faecalis, Mycobacterium fortuitum, and Neisseria gonorrhoeae nih.gov. The presence and spatial position of sulfate groups are reported to be essential for its antimicrobial activity bioscientifica.combioscientifica.com.

In antifungal assays, halistanol trisulfate has shown activity against Candida krusei and Candida parapsilosis bioscientifica.com.

Antiviral activity has been observed against several viruses, including HIV-1, HSV-1, HSV-2, and HCMV bioscientifica.comnih.govnih.govbidd.groupresearchgate.netlipidmaps.orgmdpi.comunipa.itencyclopedia.pubnih.govbioscientifica.commdpi.com. Halistanol sulfate F and G have exhibited antiviral activity against HIV-1 mdpi.com.

Furthermore, this compound has been evaluated for its cytotoxic effects on various cancer cell lines bioscientifica.comnih.govnih.govbidd.groupresearchgate.netlipidmaps.orgmdpi.comunipa.itencyclopedia.pubnih.govbioscientifica.commdpi.com. Studies have reported activity against leukemia (e.g., K-562, P388, JURCAT), colon (e.g., HCT-116, HT-29, SNU-C5), breast (e.g., MCF-7), lung (e.g., A549), melanoma (e.g., SK-Mel2, RPMI-795), ovarian (e.g., OVCAR-3), and CNS cancer cell lines bioscientifica.combioscientifica.com. Moderate toxicity against the L929 fibrosarcoma cell line has also been noted nih.gov.

| Cellular Model | Type | Observed Activity | Relevant this compound Form | Key Findings / IC50/MIC Values | Source |

|---|---|---|---|---|---|

| Staphylococcus aureus | Bacterium | Bactericidal | Halistanol trisulfate | MIC: 512 μg/mL | bioscientifica.comnih.gov |

| Candida krusei | Fungus | Inhibitory | Halistanol trisulfate | IC50: 26 μg/mL | bioscientifica.com |

| Candida parapsilosis | Fungus | Inhibitory | Halistanol trisulfate | IC50: 60 μg/mL | bioscientifica.com |

| HIV-1 | Virus | Antiviral | This compound F, G | EC50: 3.6 μM (for F and G) | mdpi.com |

| Various Cancer Cell Lines | Cancer | Cytotoxic | This compound (various forms) | Activity reported against leukemia, colon, breast, lung, melanoma, ovarian, CNS lines. Specific IC50 values vary by cell line and specific compound. | bioscientifica.combioscientifica.com |

| L929 | Cancer Cell | Moderate Toxicity | Halistanol trisulfate | CC50: 115.84 mg/L | nih.gov |

Enzyme Activity Assays (e.g., SIRT, Protein Tyrosine Kinases)

This compound has been investigated for its inhibitory effects on various enzymes, particularly sirtuins (SIRT) and protein tyrosine kinases (PTKs) bioscientifica.comresearchgate.netmdpi.comunipa.itencyclopedia.pubidrblab.netresearchgate.netardigen.comoncodesign-services.com. This compound and its analogs have shown inhibitory activity against SIRT1, SIRT2, and SIRT3 researchgate.netmdpi.comunipa.itencyclopedia.pubresearchgate.net. Studies have reported IC50 values for the inhibition of these sirtuin isoforms researchgate.netmdpi.comunipa.itencyclopedia.pub.

Halistanol trisulfate has demonstrated inhibitory activity against the protein tyrosine kinase pp60v-src with an IC50 value of 4 μM bioscientifica.com. Kinetic studies suggest it acts as a competitive inhibitor for the peptide-binding site and both competitive and non-competitive for ATP bioscientifica.com. The sulfate groups are considered essential for this enzymatic inhibitory activity bioscientifica.com. Inhibition of other protein tyrosine kinases such as Lck, Fyn, Lyn, Syk, and Btk has also been reported for related sulfated sterols oncodesign-services.com.

Halistanol trisulfate has also been shown to inhibit adenosyl phosphoribosyl transferase in a dose-dependent manner bioscientifica.combioscientifica.com.

| Enzyme | Type | Observed Activity | Relevant this compound Form | Key Findings / IC50 Values | Source |

|---|---|---|---|---|---|

| SIRT1 | NAD+-dependent deacetylase | Inhibitory | This compound, Analogs I and J | IC50: 45.9–67.9 μM | researchgate.netmdpi.comunipa.itencyclopedia.pub |

| SIRT2 | NAD+-dependent deacetylase | Inhibitory | This compound, Analogs I and J | IC50: 18.9–21.1 μM | researchgate.netmdpi.comunipa.itencyclopedia.pub |

| SIRT3 | NAD+-dependent deacetylase | Inhibitory | This compound, Analogs I and J | IC50: 21.8–37.5 μM | researchgate.netmdpi.comunipa.itencyclopedia.pub |

| pp60v-src | Protein Tyrosine Kinase | Inhibitory | Halistanol trisulfate | IC50: 4 μM | bioscientifica.com |

| Adenosyl phosphoribosyl transferase | Transferase | Inhibitory | Halistanol trisulfate | IC50: 2.87 µg/mL | bioscientifica.combioscientifica.com |

Molecular Target Identification and Validation in Preclinical Models

Molecular target identification and validation are critical steps in preclinical drug discovery to confirm that a potential therapeutic agent interacts with specific biological targets relevant to a disease process drugtargetreview.comnuvisan.comoup.com. Research on this compound has focused on identifying the molecular targets responsible for its observed biological activities, particularly its enzyme inhibition and cytotoxic effects idrblab.netresearchgate.netardigen.comoncodesign-services.com.

Sirtuins, specifically SIRT1, SIRT2, and SIRT3, have been identified as molecular targets of this compound and its analogs researchgate.netmdpi.comunipa.itencyclopedia.pubidrblab.netresearchgate.net. Crystal structure studies of the SIRT3-halistanol sulfate complex have provided insights into the binding mode, indicating an allosteric binding site on SIRT3, distinct from the active site, substrate-binding site, and NAD+ cofactor-binding site mdpi.comunipa.itencyclopedia.pubidrblab.net. This suggests a potential for allosteric regulation of sirtuin activity by this class of compounds mdpi.comunipa.itencyclopedia.pub.

Protein tyrosine kinases, including pp60v-src, have also been identified as molecular targets bioscientifica.comoncodesign-services.com. The inhibitory activity against pp60v-src and the competitive nature of inhibition relative to the peptide substrate provide evidence for direct interaction with this enzyme bioscientifica.com. The requirement of sulfate groups for this activity further supports the specificity of the interaction bioscientifica.com.

The identification of these enzyme targets, coupled with the observed cellular activities, supports the hypothesis that the biological effects of this compound are mediated, at least in part, through the modulation of sirtuin and protein tyrosine kinase activities. Preclinical validation efforts involve confirming these interactions and demonstrating that modulating these targets leads to the observed cellular outcomes, such as reduced cell proliferation or viral replication oup.com. These studies often utilize techniques like enzyme activity assays, binding studies, and cellular assays with modified target expression levels (e.g., using gene knockdown or overexpression) to validate the role of the identified targets.

Future Research Directions and Challenges in Halistanol Sulfate Investigation

Elucidating Undiscovered Molecular Targets and Deeper Mechanisms of Action

Understanding the precise molecular targets and detailed mechanisms by which halistanol (B14433394) sulfate (B86663) exerts its biological effects is a critical area for future research. While some activities, such as anti-HIV and anti-SIRT1-3 effects, have been noted, the full spectrum of its interactions at the cellular and molecular level remains to be elucidated. nih.govresearchgate.net For instance, halistanol sulfate has shown inhibitory activity against SIRT1-3, and crystallographic studies have indicated binding to an exosite of SIRT3. researchgate.netidrblab.net Further research is needed to fully characterize these binding events and identify other potential protein or lipid targets. ontosight.aiontosight.ailipidmaps.org Investigating how the sulfate groups and the specific steroid backbone contribute to target binding and downstream signaling pathways is essential for rational drug design and development. ontosight.aiontosight.ai Studies have suggested that the sulfate groups are necessary for some of its activities, such as antimicrobial effects. bioscientifica.comup.pt

Development of Novel Synthetic Routes for Scalable Production

The primary source of this compound is marine sponges, which presents significant challenges for large-scale, sustainable production. ajptr.com Developing efficient and scalable synthetic or semi-synthetic routes is crucial to ensure a consistent and sufficient supply for extensive research and potential therapeutic use. Current efforts in natural product synthesis often involve complex multi-step processes. mdpi.comresearchgate.net Future research should focus on innovative synthetic methodologies, potentially utilizing biocatalysis or other environmentally friendly approaches, to make the production of this compound economically viable and sustainable. mdpi.com

Exploring New Biological Activities and Therapeutic Applications

This compound has demonstrated a range of biological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.aibioscientifica.commdpi.comscielo.brmdpi.combioscientifica.com Future research aims to explore these activities further and uncover novel therapeutic applications. For example, its antiviral activity against HSV-1 has been reported. mdpi.com this compound A has shown potent antibacterial effects against Streptococcus mutans, inhibiting biofilm formation. scielo.brmdpi.com While some studies have indicated cytotoxic effects against certain cancer cell lines, further investigation is needed to determine its efficacy and selectivity against a broader spectrum of cancers. ontosight.aiontosight.aibioscientifica.commdpi.com Research into its potential as an antifouling agent also represents an area for further exploration. researchgate.netvliz.bemdpi.com Identifying the specific conditions and disease models where this compound exhibits optimal activity is key to its therapeutic development.

Addressing Challenges in Natural Product Supply and Sustained Research

The reliance on marine sponges as a source presents inherent challenges related to supply consistency, environmental impact, and the cost of collection and isolation. ajptr.com Future research needs to address these challenges to ensure sustained investigation. This includes exploring alternative sustainable sources, such as aquaculture of producing organisms or microbial fermentation if the biosynthetic pathways can be elucidated and engineered. ajptr.commdpi.com Collaborative efforts between marine biologists, chemists, and engineers are necessary to develop sustainable harvesting or alternative production methods that can meet the demands of research and potential clinical applications. ajptr.com

Computational and In Silico Approaches in this compound Research

Computational and in silico methods play an increasingly important role in natural product research and drug discovery. nih.govsemanticscholar.orgpublicationslist.orgresearchgate.net Future research on this compound can greatly benefit from these approaches. This includes using computational tools for:

Target identification and validation: Docking studies and molecular dynamics simulations can help predict and understand the binding interactions of this compound with potential protein targets. publicationslist.org

Structure-activity relationship (SAR) studies: In silico analysis can help elucidate how modifications to the this compound structure affect its biological activity, guiding the design of more potent and selective analogs. vliz.be

ADME/Tox prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound and its derivatives, helping to prioritize compounds for experimental testing.